Phenyl fluorosulfate
Overview
Description
Phenyl fluorosulfate is an organic compound characterized by the presence of a phenyl group attached to a fluorosulfate functional group. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes. The sulfur (VI) fluoride exchange (SuFEx) click chemistry, introduced by Sharpless and co-workers in 2014, has significantly expanded the applications of this compound in organic synthesis, materials science, and chemical biology .
Mechanism of Action
Target of Action
Phenyl fluorosulfate primarily targets amino acid residues in functional protein sites . The compound has been found to engage tyrosine, lysine, serine, and histidine residues in a context-dependent manner . These residues play crucial roles in protein structure and function, influencing processes such as protein folding, stability, and interactions with other molecules .
Mode of Action
This compound interacts with its targets through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The compound’s reactivity is sensitive to the microenvironment of the binding site, with hydrogen bonding to the fluorine activating the sulfur-fluorine bond . This interaction results in changes to the protein structure and function .
Biochemical Pathways
This compound affects the biochemical pathways involved in protein-biomolecule interactions . By converting transient and reversible protein-biomolecule interactions into stable binding complexes, it allows for the identification of unknown interactors . This has implications for various biochemical pathways, as it can influence protein function and downstream cellular processes .
Pharmacokinetics
The compound’s ability to form stable covalent bonds with protein residues suggests it may have good bioavailability .
Result of Action
The result of this compound’s action is the formation of stable protein-biomolecule complexes . This can lead to changes in protein function and potentially influence cellular processes . For example, in lithium-ion batteries, this compound forms a mechanical strain-adaptive solid electrolyte interphase (SEI) and a thermally stable cathode-electrolyte interface . This results in improved battery performance .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of lithium-ion batteries, the compound’s action is affected by temperature . At high temperatures, this compound forms a thermally stable interface, improving the battery’s performance .
Biochemical Analysis
Biochemical Properties
Phenyl fluorosulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to form a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species . The nature of these interactions is primarily covalent, leading to stable complexes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce Ni dissolution and deposition in lithium-ion cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It reacts with a nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound show changes. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that the combined use of VC and this compound allows capacity retention of 72.5% with a high capacity of 143.5 mAh g −1 after 300 cycles at 45°C .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation. For instance, the fluorosulfate additive-derived layer facilitated lithium-ion transport in the SEI on the silicon-based anode .
Preparation Methods
Phenyl fluorosulfate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with sulfuryl fluoride (SO₂F₂) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA). This reaction proceeds under mild conditions and yields this compound almost quantitatively . Industrial production methods often utilize similar reaction conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Phenyl fluorosulfate undergoes various chemical reactions, including substitution and addition reactions. It acts as a leaving group analogous to organic halides and triflates. When alcohols react with the -SO₂F fragment, the ipso-carbon of the resulting alkyl fluorosulfates is typically attacked by nucleophiles . Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions are typically sulfonate esters and sulfonamides .
Scientific Research Applications
Phenyl fluorosulfate has found widespread applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various functionalized molecules through SuFEx click chemistry . In biology, this compound derivatives are employed for the selective modification of proteins and other biomolecules . In medicine, these compounds are investigated for their potential as covalent inhibitors of enzymes and other therapeutic targets . Additionally, this compound is used in the development of new polymers and materials with unique properties .
Comparison with Similar Compounds
Phenyl fluorosulfate is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include sulfonyl fluorides and sulfonimidoyl fluorides, which also contain the sulfur (VI) fluoride functional group . this compound is distinguished by its ability to undergo selective SuFEx reactions, making it a valuable tool in chemical synthesis and biological applications .
Properties
IUPAC Name |
fluorosulfonyloxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBYQORZHGDIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186631 | |
Record name | Fluorosulfuric acid, phenyl ester (8CI,9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330-00-7 | |
Record name | Fluorosulfuric acid, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenoxysulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorosulfuric acid, phenyl ester (8CI,9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl fluoranesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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